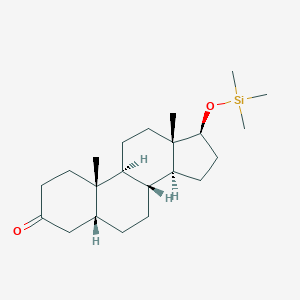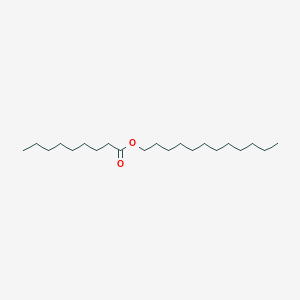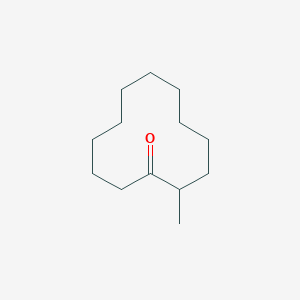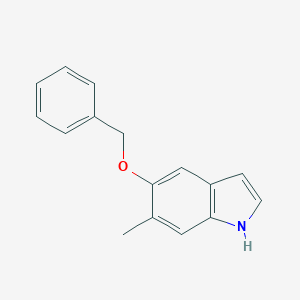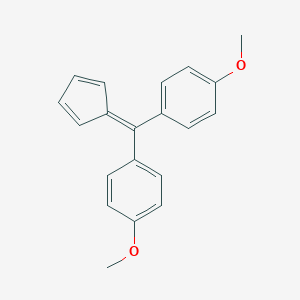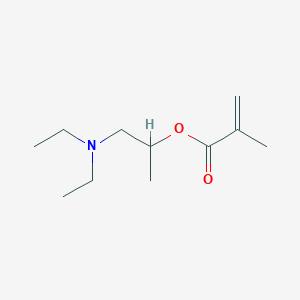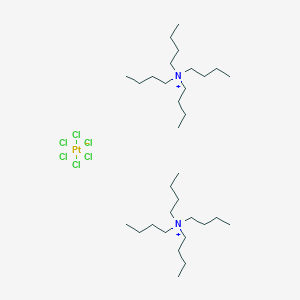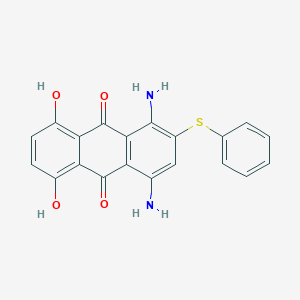
1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone, also known as AQ4N, is a novel hypoxia-selective prodrug that has been investigated for its potential use in cancer treatment. AQ4N is a prodrug that is activated under hypoxic conditions, which are commonly found in solid tumors.
Wirkmechanismus
1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone is a prodrug that is selectively activated under hypoxic conditions, which are commonly found in solid tumors. The prodrug is converted to its active form, AQ4, by a reduction reaction catalyzed by nitroreductase enzymes that are upregulated in hypoxic tumor cells. AQ4 then undergoes a series of reactions that generate reactive oxygen species, leading to DNA damage and cell death.
Biochemische Und Physiologische Effekte
1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone has been shown to selectively target hypoxic regions of tumors, which are often resistant to radiation and chemotherapy. 1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone has been investigated in preclinical studies for its ability to enhance the efficacy of radiation therapy and chemotherapy in a variety of cancer types, including glioblastoma, breast, lung, and colon cancer. 1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone has several advantages for lab experiments, including its selective activation under hypoxic conditions, which allows for targeted therapy of hypoxic regions of tumors. 1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone has also been shown to enhance the efficacy of radiation therapy and chemotherapy in preclinical studies. However, 1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone has some limitations, including its potential toxicity and the need for nitroreductase enzymes for activation, which may vary between tumor types.
Zukünftige Richtungen
There are several future directions for 1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone research, including investigating its potential use in combination with other cancer therapies, such as immunotherapy and targeted therapy. There is also a need for further investigation into the optimal dosing and administration of 1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone in clinical trials. Additionally, there is a need for further research into the mechanisms of 1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone activation and its potential toxicity in vivo.
Synthesemethoden
The synthesis of 1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone involves the reaction of 1,4-diaminoanthraquinone with thiophenol in the presence of a catalyst. The resulting product is purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone has been extensively studied for its potential use in cancer treatment. It has been shown to selectively target hypoxic regions of tumors, which are often resistant to radiation and chemotherapy. 1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone has been investigated in preclinical studies for its ability to enhance the efficacy of radiation therapy and chemotherapy in a variety of cancer types, including glioblastoma, breast, lung, and colon cancer.
Eigenschaften
CAS-Nummer |
17727-74-1 |
|---|---|
Produktname |
1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone |
Molekularformel |
C20H14N2O4S |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
1,4-diamino-5,8-dihydroxy-2-phenylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C20H14N2O4S/c21-10-8-13(27-9-4-2-1-3-5-9)18(22)17-14(10)19(25)15-11(23)6-7-12(24)16(15)20(17)26/h1-8,23-24H,21-22H2 |
InChI-Schlüssel |
PUHVZLBTWPOIFZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=C(C3=C(C(=C2)N)C(=O)C4=C(C=CC(=C4C3=O)O)O)N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=C(C3=C(C(=C2)N)C(=O)C4=C(C=CC(=C4C3=O)O)O)N |
Andere CAS-Nummern |
17727-74-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



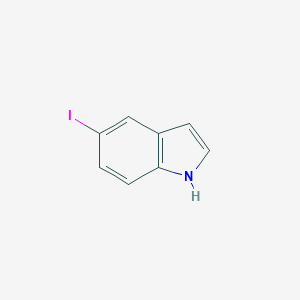
![2-Methylimidazo[1,2-b]pyridazine](/img/structure/B102022.png)
![2-[(4-bromobenzoyl)amino]acetic Acid](/img/structure/B102023.png)
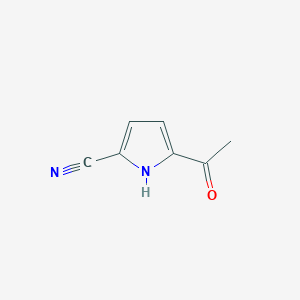
![4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyloxy]-2-methoxy-6-pentylbenzoic acid methyl ester](/img/structure/B102025.png)
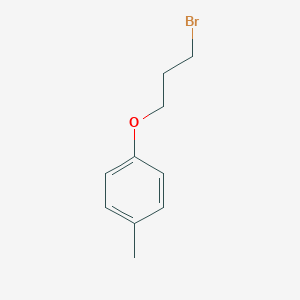
![9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-](/img/structure/B102029.png)
